6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride
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Overview
Description
“6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2490374-70-2 . It has a molecular weight of 223.66 . The IUPAC name for this compound is 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Brubaker and Colley (1986) synthesized derivatives of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity. Notably, one derivative exhibited potent dopamine agonist activity in a specific cat cardioaccelerator nerve assay (Brubaker & Colley, 1986).
Structure and Growth-Regulating Activity
- Sharifkanov et al. (2001) prepared a compound related to the 6,9-Dioxa-2-azaspiro[4.5]decane structure and evaluated its growth-regulating activity. The structure was confirmed using NMR spectroscopy (Sharifkanov et al., 2001).
Antibacterial Evaluation
- Natarajan et al. (2021) synthesized compounds from the 1,4-dioxa-8-azaspiro[4.5]decane family and tested them for antibacterial activity against various bacterial species. One compound showed excellent in vitro antibacterial activity (Natarajan et al., 2021).
Chemical Synthesis and Crystal Structure
- Several studies have focused on the synthesis of various derivatives and analogs of 1,4-dioxa-8-azaspiro[4.5]decane, examining their chemical structures and potential applications in different fields. For instance, studies by Martin‐Lopez & Bermejo‐Gonzalez (1994), Wen (2002), and Tsai, Su, & Lin (2008) have contributed to understanding the chemical synthesis, crystal structure, and potential applications of these compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994); (Wen, 2002); (Tsai, Su, & Lin, 2008).
Environmental and Material Science Applications
- Akceylan, Bahadir, & Yılmaz (2009) synthesized a Mannich base derivative of a compound related to 1,4-dioxa-8-azaspiro[4.5]decane for removing water-soluble carcinogenic azo dyes and aromatic amines, highlighting its potential environmental applications (Akceylan, Bahadir, & Yılmaz, 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling, storage, and disposal .
Properties
IUPAC Name |
6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c10-7(11)6-3-12-5-8(13-6)1-2-9-4-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUAOMZBODICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COCC(O2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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